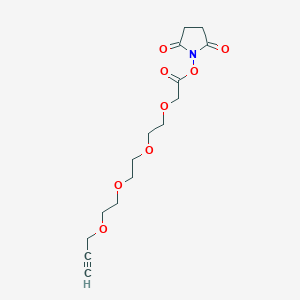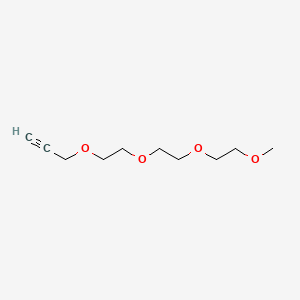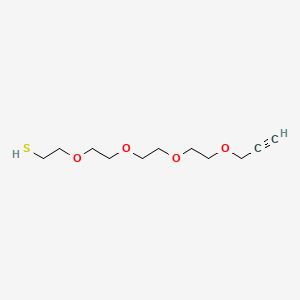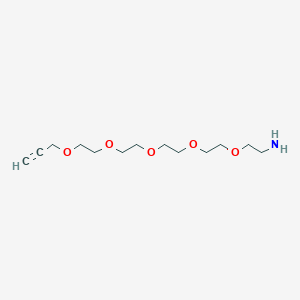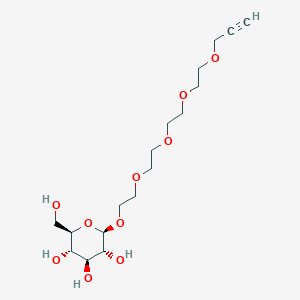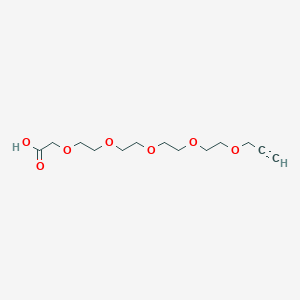
プソイドウリジマイシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プソイドウリジマイシンは、リボ核酸ポリメラーゼの阻害剤をスクリーニングするために、微生物発酵抽出物のスクリーニングによって発見された天然物です。 それはその抗菌特性とリボ核酸ポリメラーゼを阻害する能力で知られており、科学研究と潜在的な治療用途のための有望な化合物となっています .
科学的研究の応用
Pseudouridimycin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of ribonucleic acid polymerase inhibition.
Biology: It is used to study the effects of ribonucleic acid polymerase inhibition on bacterial growth and metabolism.
Medicine: It has potential therapeutic applications as an antibacterial agent, particularly against drug-resistant bacterial strains.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
作用機序
プソイドウリジマイシンは、デオキシリボ核酸からのリボ核酸の転写に不可欠な酵素であるリボ核酸ポリメラーゼを阻害することにより、その効果を発揮します。この化合物は酵素の活性部位に結合し、成長中のリボ核酸鎖へのリボヌクレオチドの付加を防ぎます。 この阻害は転写プロセスを混乱させ、細菌細胞の死につながります .
生化学分析
Biochemical Properties
Pseudouridimycin functions as a nucleoside-analog inhibitor that competes with uridine triphosphate for occupancy of the RNA polymerase nucleotide addition site . It interacts with bacterial RNA polymerase through a binding site and mechanism distinct from those of clinically approved RNA polymerase inhibitors such as rifamycin and lipiarmycin . The interaction involves the inhibition of nucleotide addition, with high concentrations of uridine triphosphate overcoming the transcription inhibition by pseudouridimycin . This selective inhibition is crucial for its antibacterial properties, as it targets bacterial RNA polymerase without affecting human RNA polymerase .
Cellular Effects
Pseudouridimycin exerts its effects on bacterial cells by inhibiting RNA synthesis, which is essential for bacterial growth and replication . This inhibition leads to a cessation of bacterial cell division and ultimately cell death. The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibacterial agent . Additionally, pseudouridimycin’s selective inhibition of bacterial RNA polymerase ensures minimal impact on human cells, reducing potential side effects .
Molecular Mechanism
At the molecular level, pseudouridimycin binds to the RNA polymerase nucleotide addition site, competing with uridine triphosphate . This binding prevents the incorporation of uridine into the growing RNA chain, effectively halting transcription . The compound’s unique binding interactions and selective inhibition of bacterial RNA polymerase are attributed to differences in the active site residues between bacterial and human RNA polymerases . These differences result in favorable binding interactions with bacterial RNA polymerase and unfavorable interactions with human RNA polymerase, ensuring selective inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, pseudouridimycin has demonstrated stability and efficacy over time. Studies have shown that the compound maintains its antibacterial activity with a low rate of resistance emergence . Chemical stability studies revealed that pseudouridimycin undergoes intramolecular hydroxamate bond scission as a major decomposition pathway in aqueous buffer . Replacement of the hydroxamate bond with a tertiary amide has been explored to improve stability and biological activity .
Dosage Effects in Animal Models
In animal models, pseudouridimycin has shown efficacy in clearing bacterial infections. For instance, in a mouse Streptococcus pyogenes peritonitis model, pseudouridimycin demonstrated effective infection clearance with median effective doses of approximately 9 mg/kg upon intravenous administration and 30 mg/kg upon subcutaneous administration . These studies highlight the compound’s potential for in vivo efficacy and tolerability in mammals .
Metabolic Pathways
Pseudouridimycin is involved in metabolic pathways that include the production of free pseudouridine by the dedicated pseudouridine synthase, PumJ . The biosynthesis pathway involves specialized oxidoreductases, aminotransferases, and amide ligases that contribute to the formation of the final compound . These enzymes and cofactors play a crucial role in the metabolic flux and levels of metabolites associated with pseudouridimycin biosynthesis .
Transport and Distribution
Within cells and tissues, pseudouridimycin is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring its effective delivery to target sites . The selective transport and distribution mechanisms contribute to the compound’s antibacterial efficacy and reduced toxicity .
Subcellular Localization
Pseudouridimycin’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization mechanisms are essential for the compound’s activity and function, ensuring that it reaches the bacterial RNA polymerase to exert its inhibitory effects . The precise subcellular targeting enhances the compound’s selectivity and minimizes off-target effects .
準備方法
プソイドウリジマイシンの調製には、微生物発酵が関与します。発酵に使用される特定の菌株は、通常、化合物を自然に産生するある種の細菌です。 発酵プロセスには、細菌を栄養豊富な培地で培養し、その後、発酵液から化合物を抽出および精製することが含まれます .
化学反応の分析
プソイドウリジマイシンは、以下を含むさまざまな化学反応を受けます。
酸化: この反応には、プソイドウリジマイシンからの電子の損失が伴い、しばしば酸化剤によって促進されます。
還元: この反応には電子の獲得が伴い、通常は還元剤を使用します。
置換: この反応には、プソイドウリジマイシン内の1つの官能基を別の官能基に置換することが含まれます。これらの反応の一般的な試薬には、ハロゲンと求核剤があります。
加水分解: この反応には、水の添加によるプソイドウリジマイシン中の化学結合の切断が伴います。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
プソイドウリジマイシンは、以下を含む幅広い科学研究用途があります。
化学: リボ核酸ポリメラーゼ阻害のメカニズムを研究するためのモデル化合物として使用されます。
生物学: リボ核酸ポリメラーゼ阻害が細菌の成長と代謝に及ぼす影響を研究するために使用されます。
医学: 特に薬剤耐性菌株に対する抗菌剤としての潜在的な治療用途があります。
類似化合物との比較
プソイドウリジマイシンは、リボ核酸ポリメラーゼを阻害する能力においてユニークです。類似の化合物には以下が含まれます。
リファンピシン: 別のリボ核酸ポリメラーゼ阻害剤ですが、結合部位と作用機序が異なります。
ストレプトリジジン: 酵素上の異なる部位に結合することにより、リボ核酸ポリメラーゼを阻害します。
ミクソピロニン: 転写開始複合体の形成を防ぐことにより、リボ核酸ポリメラーゼを阻害します。
プソイドウリジマイシンは、その構造と結合メカニズムにおいてユニークであり、リボ核酸ポリメラーゼを研究し、新しい抗菌剤を開発するための貴重なツールとなっています .
特性
IUPAC Name |
(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEYHXABZOKKDZ-YFKLLHAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N8O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566586-52-4 |
Source


|
| Record name | Pseudouridimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566586524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






